molecular formula C22H21BrO2 B2504217 1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene CAS No. 2108834-55-3

1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene

Cat. No.: B2504217
CAS No.: 2108834-55-3
M. Wt: 397.312
InChI Key: CGFCCTYVJZGEBJ-UHFFFAOYSA-N
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Description

1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene is an organic compound with the molecular formula C20H21BrO2. It is a derivative of benzene, featuring two benzyloxy groups, a bromine atom, and two methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenol, which undergoes bromination to introduce the bromine atom at the 5-position.

    Benzyloxy Group Introduction: The brominated intermediate is then subjected to a reaction with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyloxy groups at the 1 and 2 positions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyloxy groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products like benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Products with reduced benzyloxy groups or dehalogenated compounds.

Scientific Research Applications

1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(benzyloxy)-4-bromobenzene: Similar structure but lacks the methyl groups.

    4-Benzyloxy-3-methoxybenzaldehyde: Contains a benzyloxy group and a methoxy group, with an aldehyde functional group.

    1,2-Bis(benzyloxy)benzene: Lacks the bromine and methyl groups.

Properties

IUPAC Name

1-bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO2/c1-16-17(2)22(25-15-19-11-7-4-8-12-19)21(13-20(16)23)24-14-18-9-5-3-6-10-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFCCTYVJZGEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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